molecular formula C20H23NO5S B12127571 N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide

N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B12127571
M. Wt: 389.5 g/mol
InChI Key: PBRXRDHAQNDLFS-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a dioxothiolan ring, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

  • Introduction of the Dioxothiolan Ring: : The dioxothiolan ring is introduced through a cyclization reaction. This involves the reaction of a thiol with a suitable dihalide under basic conditions to form the dioxothiolan ring.

  • Attachment of the Methoxyphenylmethyl Group: : The final step involves the alkylation of the benzamide core with 4-methoxybenzyl chloride in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxothiolan ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups in the benzamide core, potentially converting them to alcohols.

  • Substitution: : The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new pharmaceuticals.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. The dioxothiolan ring and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide
  • N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is unique due to the presence of both methoxy groups and the dioxothiolan ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H23NO5S/c1-25-17-9-7-15(8-10-17)13-21(16-11-12-27(23,24)14-16)20(22)18-5-3-4-6-19(18)26-2/h3-10,16H,11-14H2,1-2H3

InChI Key

PBRXRDHAQNDLFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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